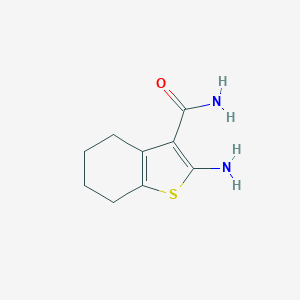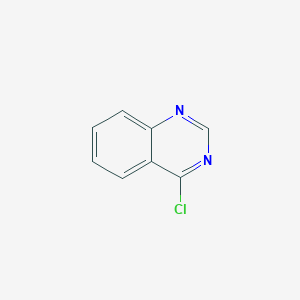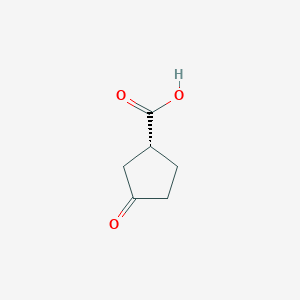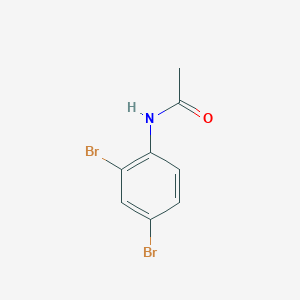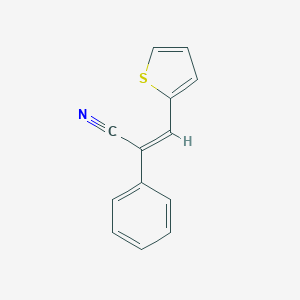
2-Phenyl-3-(2-thienyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-3-(2-thienyl)acrylonitrile (PTA) is a compound that belongs to the class of α,β-unsaturated nitriles. It is a yellow crystalline powder with a molecular weight of 237.3 g/mol. PTA has been extensively studied for its potential applications in various fields, including material science, organic synthesis, and medicinal chemistry.
作用機序
The mechanism of action of 2-Phenyl-3-(2-thienyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. 2-Phenyl-3-(2-thienyl)acrylonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
生化学的および生理学的効果
2-Phenyl-3-(2-thienyl)acrylonitrile has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been found to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-Phenyl-3-(2-thienyl)acrylonitrile has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
実験室実験の利点と制限
One of the main advantages of 2-Phenyl-3-(2-thienyl)acrylonitrile is its broad range of biological activities, which makes it a versatile compound for studying various disease models. It is also relatively easy to synthesize and has a low toxicity profile, which makes it a suitable candidate for in vitro and in vivo experiments. However, 2-Phenyl-3-(2-thienyl)acrylonitrile has limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
Future research on 2-Phenyl-3-(2-thienyl)acrylonitrile could focus on elucidating its mechanism of action and identifying potential molecular targets for its therapeutic effects. Additionally, studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of 2-Phenyl-3-(2-thienyl)acrylonitrile in animal models and humans. Finally, the development of novel analogs of 2-Phenyl-3-(2-thienyl)acrylonitrile with improved solubility and bioavailability could be explored for potential clinical applications.
合成法
Several methods have been reported for the synthesis of 2-Phenyl-3-(2-thienyl)acrylonitrile, including the Knoevenagel condensation reaction between 2-thiophenecarboxaldehyde and phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in anhydrous ethanol or methanol at room temperature for several hours, and the product is obtained after purification by recrystallization.
科学的研究の応用
2-Phenyl-3-(2-thienyl)acrylonitrile has been found to exhibit a broad range of biological activities, including antitumor, antifungal, and antibacterial properties. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. 2-Phenyl-3-(2-thienyl)acrylonitrile has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
特性
CAS番号 |
72030-16-1 |
|---|---|
製品名 |
2-Phenyl-3-(2-thienyl)acrylonitrile |
分子式 |
C13H9NS |
分子量 |
211.28 g/mol |
IUPAC名 |
(Z)-2-phenyl-3-thiophen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C13H9NS/c14-10-12(9-13-7-4-8-15-13)11-5-2-1-3-6-11/h1-9H/b12-9+ |
InChIキー |
FACDZBYANOZMGQ-XFXZXTDPSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=CS2)/C#N |
SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CS2)C#N |
正規SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CS2)C#N |
その他のCAS番号 |
72030-16-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



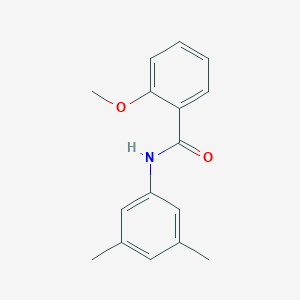
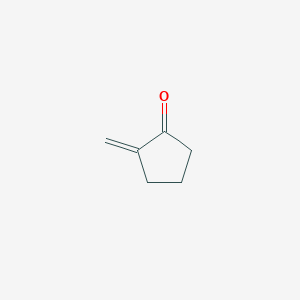
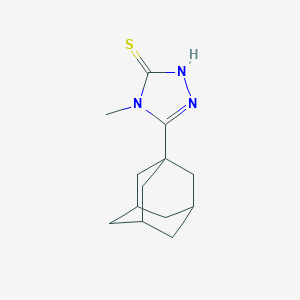
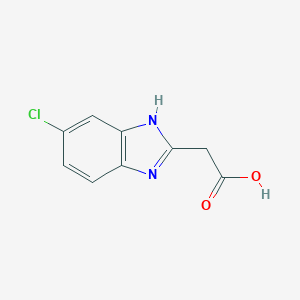
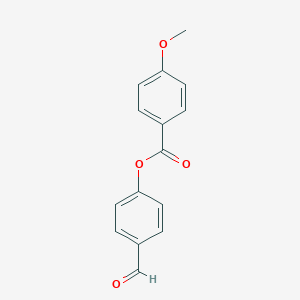
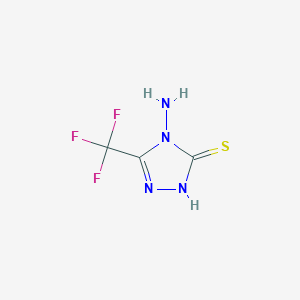
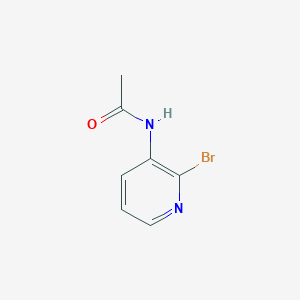
![5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184002.png)
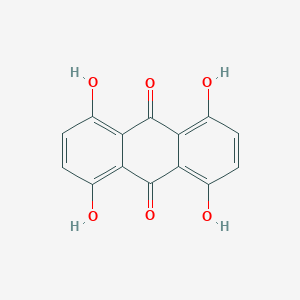
![2-[2-(Chloromethyl)phenyl]ethyl benzoate](/img/structure/B184004.png)
